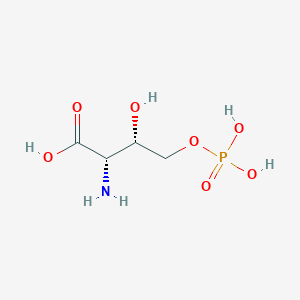

4-(Phosphonooxy)-L-threonine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hidroxi-L-Treonina-5-Monofosfato es un compuesto orgánico que pertenece a la clase de los L-alfa-aminoácidos. Es un derivado de la L-treonina y juega un papel crucial en varios procesos bioquímicos. El compuesto tiene la fórmula química C4H10NO7P y un peso molecular de 215.098 Da .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Hidroxi-L-Treonina-5-Monofosfato normalmente implica la oxidación NAD(P)-dependiente de 4-(fosfohidroxi)-L-treonina. Esta reacción está catalizada por la enzima 4-hidroxitreonina-4-fosfato deshidrogenasa, que convierte el sustrato en ácido 2-amino-3-oxo-4-(fosfohidroxi)butírico. Este intermedio luego se descarboxila espontáneamente para formar fosfato de 3-amino-2-oxopropilo .

Métodos de producción industrial:

Análisis De Reacciones Químicas

Key Reactions and Enzymes

The primary reactions involving 4-(phosphonooxy)-L-threonine are facilitated by specific enzymes. These enzymes and their corresponding reactions are detailed below:

-

4-Hydroxythreonine-4-phosphate dehydrogenase: This enzyme catalyzes the NAD(P)-dependent oxidation of this compound. The reaction converts this compound into 2-amino-3-oxo-4-(phosphonooxy)butyrate, which then spontaneously decarboxylates to form 3-amino-2-oxopropyl phosphate .

4 phosphonooxy L threonine NAD+⇌ 2S 2 amino 3 oxo 4 phosphonooxybutanoate NADH H+ -

Phosphoserine aminotransferase: This enzyme catalyzes the reversible conversion of 3-hydroxy-2-oxo-4-phosphonooxybutanoate to phosphohydroxythreonine. This enzyme functions in both pyridoxine and serine biosynthesis .

O Phospho 4 hydroxy L threonine Oxoglutaric acid⇌2 Oxo 3 hydroxy 4 phosphobutanoic acid L Glutamate -

Threonine synthase: Catalyzes the gamma-elimination of phosphate from L-phosphohomoserine and the beta-addition of water to produce L-threonine .

O phospho L homoserine H2O→L threonine phosphate

Reaction Conditions and Reagents

The reactions involving this compound typically occur under specific conditions:

-

Enzymatic Catalysis: These reactions rely on enzymes such as 4-hydroxythreonine-4-phosphate dehydrogenase, phosphoserine aminotransferase, and threonine synthase .

-

Cofactors: The oxidation reaction requires NAD(P) as a cofactor.

-

pH: Reactions generally occur in buffered aqueous solutions at physiological pH.

Major Products

The major products resulting from the chemical reactions of this compound include:

Aplicaciones Científicas De Investigación

Biochemical Research

Substrate for Enzymatic Reactions

4-(Phosphonooxy)-L-threonine serves as a substrate for phosphatases, which are enzymes that remove phosphate groups from phosphorylated molecules. This property is crucial for studying the kinetics and specificity of these enzymes, helping researchers understand their roles in cellular functions and potential therapeutic applications.

Metabolite Identification

This compound has been identified as a metabolite in Escherichia coli (strain K12, MG1655), contributing to the understanding of metabolic pathways within organisms. The characterization of metabolites like this compound aids in elucidating their roles in health and disease .

Marker for Protein Phosphorylation Studies

The presence of this compound in proteins and peptides can indicate their phosphorylation state. This information is vital for research areas such as cell signaling, protein-protein interactions, and disease development.

Metabolic Pathways

Vitamin B6 Metabolism

this compound is involved in the vitamin B6 metabolic pathway, participating in the conversion processes that lead to the synthesis of essential metabolites. It acts as a precursor for pyridoxine, which is critical for various enzymatic reactions .

Pharmaceutical Development

Therapeutic Insights

Research involving this compound can provide insights into potential therapeutic targets for diseases where protein phosphorylation plays a critical role. By understanding how this compound interacts with various enzymes, scientists can develop strategies to modulate these interactions for therapeutic benefits .

Case Study: Enzymatic Activity of Phosphatases

In a study examining the activity of specific phosphatases using this compound as a substrate, researchers observed significant variations in enzyme kinetics depending on the phosphorylation state of target proteins. This finding underscores the importance of phosphorylation dynamics in regulating enzyme activity and cellular responses.

Experimental Findings: Role in Metabolism

Experimental data indicate that this compound participates actively in several metabolic pathways within yeast, particularly those related to amino acid metabolism and vitamin synthesis. Such studies highlight its multifaceted role in cellular metabolism and its potential implications for metabolic engineering .

Mecanismo De Acción

El mecanismo de acción de 4-Hidroxi-L-Treonina-5-Monofosfato implica su papel como sustrato para la enzima 4-hidroxitreonina-4-fosfato deshidrogenasa. Esta enzima cataliza la oxidación NAD(P)-dependiente del compuesto, lo que lleva a la formación de ácido 2-amino-3-oxo-4-(fosfohidroxi)butírico, que luego se descarboxila para formar fosfato de 3-amino-2-oxopropilo . Esta vía es crucial para la biosíntesis de piridoxal 5'-fosfato .

Compuestos similares:

- O-Fosfo-4-hidroxi-L-treonina

- 4-Fosfonooxi-L-treonina

- 4-Fosfo-hidroxi-treonina

Comparación: 4-Hidroxi-L-Treonina-5-Monofosfato es único debido a su papel específico en la biosíntesis de piridoxal 5'-fosfato. Si bien compuestos similares como O-Fosfo-4-hidroxi-L-treonina y 4-Fosfonooxi-L-treonina también participan en vías bioquímicas relacionadas, las reacciones enzimáticas específicas y los productos de 4-Hidroxi-L-Treonina-5-Monofosfato lo distinguen de estos análogos .

Comparación Con Compuestos Similares

- O-Phospho-4-hydroxy-L-threonine

- 4-Phosphonooxy-L-threonine

- 4-Phospho-hydroxy-threonine

Comparison: 4-Hydroxy-L-Threonine-5-Monophosphate is unique due to its specific role in the biosynthesis of pyridoxal 5’-phosphate. While similar compounds like O-Phospho-4-hydroxy-L-threonine and 4-Phosphonooxy-L-threonine also participate in related biochemical pathways, 4-Hydroxy-L-Threonine-5-Monophosphate’s specific enzymatic reactions and products distinguish it from these analogues .

Propiedades

Fórmula molecular |

C4H10NO7P |

|---|---|

Peso molecular |

215.1 g/mol |

Nombre IUPAC |

(2S,3S)-2-amino-3-hydroxy-4-phosphonooxybutanoic acid |

InChI |

InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |

Clave InChI |

FKHAKIJOKDGEII-GBXIJSLDSA-N |

SMILES |

C(C(C(C(=O)O)N)O)OP(=O)(O)O |

SMILES isomérico |

C([C@H]([C@@H](C(=O)O)N)O)OP(=O)(O)O |

SMILES canónico |

C(C(C(C(=O)O)N)O)OP(=O)(O)O |

Descripción física |

Solid |

Sinónimos |

4-(phosphohydroxy)-L-threonine 4-phospho-hydroxy-threonine 4-phosphohydroxythreonine 4-phosphothreonine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.